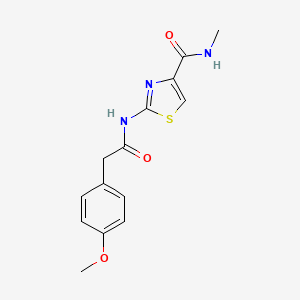

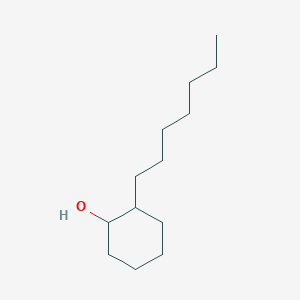

![molecular formula C23H23N5O2S B2738400 N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 387882-36-2](/img/structure/B2738400.png)

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular formula of the compound is C22H24N4O2S2 and it has a molecular weight of 440.58. The exact molecular structure is not provided in the available resources.

Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

Research has been conducted on heterocyclic compounds, including pyrazole and 1,3,4-oxadiazole derivatives, to evaluate their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing potential in drug discovery and design (Faheem, 2018).

Antitumor Activities

Some derivatives, including pyridines and pyrazolo[1,5-a]pyrimidines, have exhibited potent antitumor cytotoxic activity in vitro using different human cancer cell lines. This suggests the compound's potential role in developing new cancer therapies (Ahmed et al., 2009).

CDK2 Inhibitors and Anti-Proliferative Activity

The compound has served as a basis for the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives, aiming to inhibit the CDK2 enzyme. These studies also included cytotoxicity testing against various human cancer cell lines, offering insights into the design of novel anticancer drugs (Abdel-Rahman et al., 2021).

Anti-Soybean Lipoxygenase, Anti-Xanthine Oxidase, and Cytotoxic Activities

Synthesized pyranotriazolopyrimidines have been evaluated for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These compounds have shown moderate to weak inhibition but significant cytotoxic activities against certain cancer cell lines, highlighting their therapeutic potential (Ben Saïd et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocycles incorporating the antipyrine moiety, including the compound of interest. These synthesized compounds have been tested and evaluated as antimicrobial agents, demonstrating the compound's role in developing new antimicrobial therapies (Bondock et al., 2008).

Mécanisme D'action

Propriétés

Numéro CAS |

387882-36-2 |

|---|---|

Formule moléculaire |

C23H23N5O2S |

Poids moléculaire |

433.53 |

Nom IUPAC |

N-cyclohexyl-2-[(5-naphthalen-1-yl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H23N5O2S/c29-20(25-16-9-2-1-3-10-16)14-31-23-26-21-18(13-24-27-21)22(30)28(23)19-12-6-8-15-7-4-5-11-17(15)19/h4-8,11-13,16H,1-3,9-10,14H2,(H,24,27)(H,25,29) |

Clé InChI |

OHDCBMQYCVDYBZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC5=CC=CC=C54 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

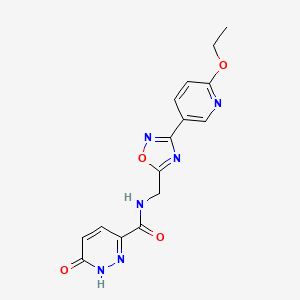

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

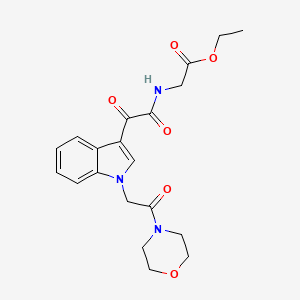

![N-(5-fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2738322.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)

![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)